Efavirenz Benzoylaminoalcohol Impurity

Descripción general

Descripción

Efavirenz Benzoylaminoalcohol Impurity is a chemical compound used primarily in pharmaceutical research and development. It is a derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) type 1 infection . This impurity is often utilized in the analytical method development, method validation, and quality control applications for the production of Efavirenz .

Mecanismo De Acción

Target of Action

Efavirenz Benzoylaminoalcohol Impurity, also known as rac N-[4-Chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)], primarily targets the viral RNA-directed DNA polymerase, also known as reverse transcriptase . This enzyme plays a crucial role in the replication of the human immunodeficiency virus (HIV) type 1 . In addition, it has been found to target abnormally overexpressed long interspersed nuclear element 1 (LINE-1) reverse transcriptase, which has implications in treating certain types of cancers .

Mode of Action

The compound inhibits the activity of reverse transcriptase . The antiviral activity of Efavirenz is dependent on intracellular conversion to the active triphosphorylated form . This interaction with its targets results in the alteration of the enzyme conformation and prevents access to the substrates , thereby restricting viral replication .

Biochemical Pathways

Evidence points to disturbances in brain mitochondrial function and bioenergetics as a result of its action . This suggests that the compound may interact with cellular energy production and utilization pathways.

Pharmacokinetics

It is metabolized in the liver via CYP2A6 and CYP2B6-mediated pathways . The onset of action is within 3–5 hours, and it has an elimination half-life of 40–55 hours . These properties impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

The primary result of this compound’s action is the inhibition of HIV replication, leading to a decrease in viral load . It has also been associated with various side effects, including neurological and neuropsychiatric reactions . In a range of triple-negative breast cancer (TNBC) cell lines, Efavirenz causes cell death, retards cell proliferation, and changes cell morphology to an epithelial-like phenotype .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain solvents can lead to the formation of different polymorphic forms of the compound, which can have significant differences in solubility and dissolution behaviors . These factors can impact the compound’s bioavailability and therapeutic efficacy.

Análisis Bioquímico

Cellular Effects

Efavirenz has been shown to cause cell death and retard cell proliferation in a range of triple-negative breast cancer (TNBC) cell lines . Given the structural similarity, Efavirenz Benzoylaminoalcohol Impurity might exert similar effects on cellular processes. Specific studies on the cellular effects of this compound are currently lacking.

Molecular Mechanism

The molecular mechanism of action of Efavirenz involves the inhibition of the reverse transcriptase enzyme, thereby preventing the conversion of viral RNA into DNA . Given the structural similarity, it is plausible that this compound might share a similar mechanism of action.

Temporal Effects in Laboratory Settings

In a substantial number of cases, effects such as abnormal dreams, anxiety, or depression persist for much longer periods and require a change of treatment .

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are currently lacking. Studies on Efavirenz have shown that when given 600 mg once daily, plasma efavirenz concentrations were linked not only to poor HIV suppression but also to toxicity .

Metabolic Pathways

Efavirenz is known to undergo primary and secondary metabolism involving various enzymes . Given the structural similarity, this compound might be involved in similar metabolic pathways.

Transport and Distribution

Efavirenz has been shown to disrupt the blood-brain barrier integrity, which might influence its distribution within the body .

Subcellular Localization

Efavirenz has been shown to cause disturbances in brain mitochondrial function and bioenergetics , suggesting that it might localize to the mitochondria within cells.

Métodos De Preparación

The synthesis of Efavirenz Benzoylaminoalcohol Impurity involves several steps, including the reaction of Efavirenz with benzoylaminoalcohol under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using high-performance liquid chromatography (HPLC) for purification and quality control .

Análisis De Reacciones Químicas

Efavirenz Benzoylaminoalcohol Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified versions of the original compound with different functional groups .

Aplicaciones Científicas De Investigación

Efavirenz Benzoylaminoalcohol Impurity has several scientific research applications. In chemistry, it is used to study the stability and degradation pathways of Efavirenz. In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Efavirenz by serving as a reference standard in analytical methods . In the pharmaceutical industry, it is crucial for quality control and ensuring the safety and efficacy of Efavirenz-containing medications .

Comparación Con Compuestos Similares

Efavirenz Benzoylaminoalcohol Impurity can be compared with other impurities and derivatives of Efavirenz, such as Efavirenz Amino Alcohol Ethyl Carbamate and Efavirenz Amino Alcohol Methyl Carbamate . These compounds share similar chemical structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific use in analytical method development and quality control for Efavirenz production .

Propiedades

IUPAC Name |

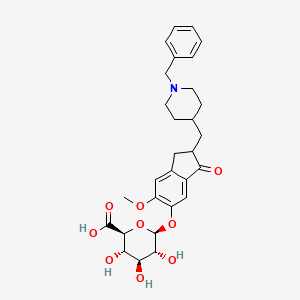

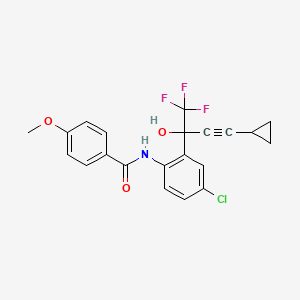

N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF3NO3/c1-29-16-7-4-14(5-8-16)19(27)26-18-9-6-15(22)12-17(18)20(28,21(23,24)25)11-10-13-2-3-13/h4-9,12-13,28H,2-3H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQIJMIAFKHTFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(C#CC3CC3)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-5,5',6,6'-tetramethoxy-2,3-dihydro-[1,2'-biindenylidene]-1'(3'H)-one](/img/new.no-structure.jpg)